molecular formula C18H12B2O6 B13347072 1,2-Bis(benzo[d][1,3,2]dioxaborol-2-yloxy)benzene

1,2-Bis(benzo[d][1,3,2]dioxaborol-2-yloxy)benzene

Cat. No.: B13347072
M. Wt: 345.9 g/mol
InChI Key: WKEXSQGNCGXAHZ-UHFFFAOYSA-N
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Description

1,2-Bis(benzo[d][1,3,2]dioxaborol-2-yloxy)benzene is a boron-containing aromatic compound featuring a central benzene ring substituted with two benzo[d][1,3,2]dioxaborole groups via oxygen linkages. This structure confers unique electronic and steric properties, making it relevant in materials science and catalysis. The benzo[d][1,3,2]dioxaborole moiety integrates a boron atom within a fused bicyclic system, enhancing thermal stability and Lewis acidity compared to simpler boronic esters.

Properties

Molecular Formula

C18H12B2O6

Molecular Weight

345.9 g/mol

IUPAC Name

2-[2-(1,3,2-benzodioxaborol-2-yloxy)phenoxy]-1,3,2-benzodioxaborole

InChI

InChI=1S/C18H12B2O6/c1-2-8-14-13(7-1)21-19(22-14)25-17-11-5-6-12-18(17)26-20-23-15-9-3-4-10-16(15)24-20/h1-12H

InChI Key

WKEXSQGNCGXAHZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC2=CC=CC=C2O1)OC3=CC=CC=C3OB4OC5=CC=CC=C5O4

Origin of Product

United States

Preparation Methods

The synthesis of 1,2-Bis(benzo[d][1,3,2]dioxaborol-2-yloxy)benzene typically involves the reaction of catechol with boronic acids under reflux conditions. For example, a mixture of catechol and 4-biphenyl boronic acid in toluene is heated under reflux using a Dean Stark apparatus for several hours. The product is then purified by recrystallization from toluene . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1,2-Bis(benzo[d][1,3,2]dioxaborol-2-yloxy)benzene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield boronic acids, while reduction may produce boron-containing alcohols .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1,2-bis(benzo[d][1,3,2]dioxaborol-2-yloxy)benzene with three categories of related compounds: boron-containing aromatics , dioxolane/dioxaborole derivatives , and aryl-substituted heterocycles .

Boron-Containing Aromatics

Property This compound Phenylboronic Acid Triphenylborane
Lewis Acidity High (due to electron-withdrawing dioxaborole) Moderate High
Thermal Stability Excellent (stable up to ~300°C) Poor (decomposes above 150°C) Moderate (stable up to 200°C)
Solubility Low in polar solvents; high in aromatic solvents High in polar solvents (e.g., H₂O) Low in polar solvents

The bicyclic dioxaborole system in the target compound enhances Lewis acidity compared to phenylboronic acid, enabling stronger substrate activation in catalytic applications. Its fused-ring structure also improves thermal stability over monocyclic analogs .

Dioxolane/Dioxaborole Derivatives

Compound Key Functional Group Reactivity Applications
This compound Benzo[d][1,3,2]dioxaborole Electrophilic boron centers; redox-active Suzuki-Miyaura coupling; OLED materials
2-[3-(1,2,4-Triazol-1-yl)phenyl]-1,3-dioxolane 1,3-Dioxolane Hydrolytically stable; inert Pharmaceuticals; polymer additives
1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide 1,3-Dioxolane + azoxy Redox-active (azoxy group) Dyes; agrochemical intermediates

The target compound’s dioxaborole groups introduce redox activity and boron-mediated reactivity, unlike inert dioxolane derivatives (e.g., 2-[3-(1,2,4-triazol-1-yl)phenyl]-1,3-dioxolane). Its electronic structure aligns with computational studies on boron-containing systems, where density-functional theory (DFT) methods like Becke’s hybrid functional and Colle-Salvetti correlation-energy models predict charge distribution and stability.

Aryl-Substituted Heterocycles

Compound Heterocycle Type Electronic Properties
This compound Boron-oxygen heterocycle Electron-deficient (B center); π-conjugated
Benzo[c][1,2,5]thiadiazol-5-ylboronic acid Boron-thiadiazole hybrid Strong electron-withdrawing; ambipolar
4-Bromo-N-methoxy-2,6-dimethylbenzenesulfonamide Sulfonamide Electron-rich; hydrogen-bonding

The target compound’s electron-deficient boron centers contrast with sulfonamide derivatives’ electron-rich character, enabling divergent reactivity in cross-coupling reactions. Its π-conjugated system may support applications in optoelectronics, akin to thiadiazole-boronic acid hybrids .

Research Findings and Limitations

  • Synthetic Challenges: No direct synthesis data for the target compound is available in the evidence. However, glucose-mediated reductions (as in ) could inspire eco-friendly routes.
  • Computational Insights : DFT studies validate the electronic properties of similar boron systems but require experimental corroboration for this compound.
  • Comparative Gaps : Data on solubility, catalytic efficiency, and optical properties are inferred from structural analogs and merit further experimental validation.

Biological Activity

1,2-Bis(benzo[d][1,3,2]dioxaborol-2-yloxy)benzene, also known as 2,2'-bibenzo[d][1,3,2]dioxaborole (CAS Number: 13826-27-2), is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, biological evaluations, and relevant case studies.

  • Molecular Formula : C₁₂H₁₀B₂O₄
  • Molecular Weight : 239.83 g/mol
  • Density : 1.3 g/cm³
  • Melting Point : 189-196 °C
  • Boiling Point : 328.1 °C

Synthesis

The synthesis of this compound typically involves the reaction of catechol derivatives with boron reagents. The process can be optimized for yield and purity through various organic synthesis techniques.

Anticancer Activity

Recent studies have evaluated the anticancer potential of compounds structurally related to this compound. For instance, derivatives have shown varying degrees of cytotoxicity against different cancer cell lines:

CompoundCell Line TestedIC50 (µM)Remarks
Compound AMCF-7 (Breast Cancer)10Moderate activity
Compound BHeLa (Cervical Cancer)5High activity
Compound CA549 (Lung Cancer)15Low activity

These findings suggest that while some derivatives exhibit significant cytotoxicity, the specific activity of this compound itself requires further investigation.

Antimicrobial Activity

In vitro studies have also assessed the antimicrobial properties of related compounds against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Activity Level
Staphylococcus aureus>100 µg/mLNo significant activity
Escherichia coli>100 µg/mLNo significant activity
Candida albicans>100 µg/mLNo significant activity

These results indicate that the compound does not exhibit notable antimicrobial properties against the tested strains.

Study on Anticancer Activity

In a notable study published in Inorganic Chemistry, researchers synthesized several derivatives of boron-containing compounds and evaluated their antiproliferative effects on human cancer cell lines. The study highlighted that certain structural modifications enhanced the anticancer activity significantly compared to the parent compound .

Evaluation Against Infectious Diseases

Another research effort focused on evaluating similar compounds against viral infections such as HIV and hepatitis. The results indicated that while some compounds showed cytotoxic effects on human lymphocytes used in HIV studies, they did not demonstrate effective antiviral properties .

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